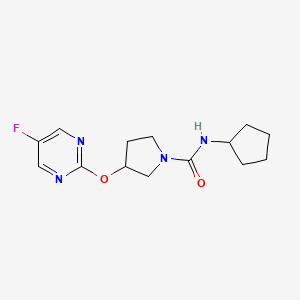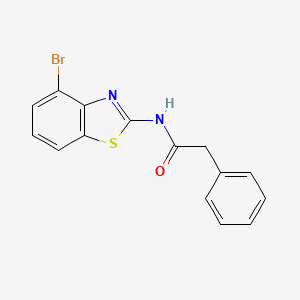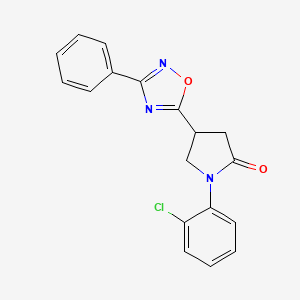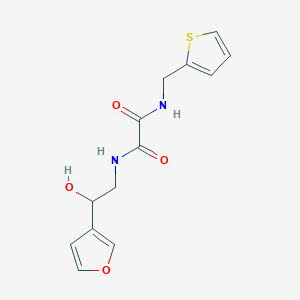![molecular formula C20H20N2OS B2458299 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956706-93-7](/img/structure/B2458299.png)
3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a novel organic compound that has recently been studied for its potential applications in organic synthesis and scientific research. This compound has a unique structure that contains a pyrazole ring, a phenyl group, and a butylsulfanyl group, which makes it an interesting molecule for further exploration. This compound has been found to have a wide range of applications, from being used as a starting material for organic synthesis to being used as a therapeutic agent in scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde involves the reaction of 4-(butylsulfanyl)benzaldehyde with phenylhydrazine to form 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde.
Starting Materials
4-(butylsulfanyl)benzaldehyde, phenylhydrazine
Reaction
Step 1: Dissolve 4-(butylsulfanyl)benzaldehyde (1.0 equiv) in ethanol and add phenylhydrazine (1.2 equiv)., Step 2: Heat the reaction mixture at reflux for 6 hours., Step 3: Allow the reaction mixture to cool to room temperature and filter the precipitated product., Step 4: Wash the product with ethanol and dry under vacuum to obtain 3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has been found to have a wide range of scientific research applications. One of the most promising applications is its use as a therapeutic agent in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anti-cancer drug. Additionally, this compound has been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new antibiotics. Furthermore, this compound has been found to have anti-fungal properties, making it a potential candidate for the development of new antifungal drugs.
Mechanism Of Action
The exact mechanism of action of 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is not yet known. However, it is believed that the compound acts by targeting the cell membrane of the target cells. This causes the cell membrane to become more permeable and allows the compound to enter the cell and interact with its components. The compound is then believed to interact with enzymes and other proteins within the cell, which leads to the inhibition of cell growth and death.
Biochemical And Physiological Effects
3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, this compound has been found to have anti-fungal properties, suggesting its potential use as an antifungal agent. Furthermore, this compound has been found to have anti-oxidant properties, making it a potential candidate for the development of new anti-oxidant drugs.
Advantages And Limitations For Lab Experiments
The use of 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde in laboratory experiments has a number of advantages and limitations. One of the major advantages of using this compound is that it is relatively easy to synthesize, which makes it a convenient starting material for a variety of experiments. Additionally, this compound has a wide range of potential applications, making it a useful tool in a variety of scientific research. However, this compound is also limited by its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
The potential applications of 3-[4-(Butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde are still being explored. One potential future direction is the development of new anti-cancer drugs based on this compound. Additionally, this compound could be further investigated for its potential use as an anti-inflammatory, anti-bacterial, and anti-fungal agent. Furthermore, this compound could be explored for its potential use as an anti-oxidant. Finally, this compound could be further investigated for its potential use as a starting material for organic synthesis.
properties
IUPAC Name |
3-(4-butylsulfanylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-3-13-24-19-11-9-16(10-12-19)20-17(15-23)14-22(21-20)18-7-5-4-6-8-18/h4-12,14-15H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINZGIZCGJHLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2458216.png)
![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2458217.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2458220.png)
![ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2458222.png)
![3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2458225.png)
![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2458226.png)

![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2458228.png)
![2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2458231.png)

![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2458234.png)
![2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B2458235.png)
